molecular formula C9H5ClF4 B14183195 6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-61-5

6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Cat. No.: B14183195
CAS No.: 922141-61-5
M. Wt: 224.58 g/mol
InChI Key: GUNSAKDYZUSHFT-UHFFFAOYSA-N
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Description

6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a halogenated organic compound that belongs to the class of dihydroindenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the halogenation of 2,3-dihydro-1H-indene derivatives. The reaction typically employs reagents such as chlorine and fluorine sources under controlled conditions to introduce the halogen atoms into the indene structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the indene structure .

Scientific Research Applications

6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can influence its reactivity and binding affinity to various biomolecules. For example, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to the combination of chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, which are not observed in similar compounds .

Properties

CAS No.

922141-61-5

Molecular Formula

C9H5ClF4

Molecular Weight

224.58 g/mol

IUPAC Name

5-chloro-2,2,3,3-tetrafluoro-1H-indene

InChI

InChI=1S/C9H5ClF4/c10-6-2-1-5-4-8(11,12)9(13,14)7(5)3-6/h1-3H,4H2

InChI Key

GUNSAKDYZUSHFT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(C1(F)F)(F)F

Origin of Product

United States

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